4-(Phenylthio)-2(5H)-furanone
Overview
Description
4-(Phenylthio)-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)-2(5H)-furanone typically involves the reaction of a furanone precursor with a phenylthio reagent. One common method includes the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. This intermediate is then subjected to acidification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to maximize yield and minimize waste. The process involves efficient recycling of reaction materials, solvents, and water, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylthio)-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Phenylthio)-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Phenylthio)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Phenylthio)pyrazole: A compound with a similar phenylthio group but a different core structure.
4-Phenylthio-1,8-naphthalic anhydride: Another compound with a phenylthio group, used in different applications.
Uniqueness
4-(Phenylthio)-2(5H)-furanone is unique due to its furanone core, which imparts distinct chemical properties and reactivity compared to other phenylthio-substituted compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-phenylsulfanyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRLKSIDKBTDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451249 | |
Record name | 4-(Phenylthio)-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57061-30-0 | |
Record name | 4-(Phenylthio)-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key starting materials for synthesizing 4-(Phenylthio)-2(5H)-furanone derivatives?
A: The synthesis of this compound derivatives primarily utilizes Phenylthioacrylic acids as starting materials. [, ]
Q2: What synthetic strategies are employed to obtain these furanone derivatives?
A: One approach involves reacting the dilithium salts of Phenylthioacrylic acids (I) with aldehydes (III) or ketones (V). [] This reaction leads to the formation of the desired this compound derivatives (IV) and (VI). Another method utilizes alkyl 4-Oxo-3-phenylthioalkanecarboxylates as precursors for synthesizing substituted 4-(Phenylthio)-2(5H)-furanones. [, ]
Q3: Can you provide an example of a naturally occurring compound synthesized using this approach?
A: Yes, researchers have successfully synthesized naturally occurring furan derivatives like Sesquirose Furan and Bullatenone using this method. [] These syntheses highlight the versatility of this approach in accessing valuable compounds.
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